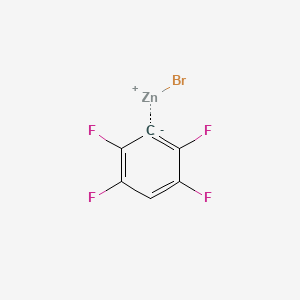![molecular formula C50H63Br2MoN2O2Si- B6300930 (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) CAS No. 1300026-28-1](/img/structure/B6300930.png)
(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) is a useful research compound. Its molecular formula is C50H63Br2MoN2O2Si- and its molecular weight is 1007.9 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) is 1009.20591 g/mol and the complexity rating of the compound is 1290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
Polymeric Conductivity and Electropolymerization : Research on conducting polymers derived from pyrrole units, such as those in the compound you mentioned, highlights their potential application in creating materials with low oxidation potentials, resulting in stable electrically conducting forms. These materials are of interest for their applications in electronics and materials science due to their conducting properties and stability under various conditions (Sotzing et al., 1996).
Catalysis and Organic Synthesis : Molybdenum(VI) compounds, similar to the core of your compound, are known for their catalytic properties, particularly in oxidation and hydrogenation reactions. They have been used to catalyze the hydrogenation of arenes and olefins, demonstrating the utility of molybdenum-based catalysts in synthesizing a wide range of organic compounds with high efficiency and selectivity (Joannou et al., 2018).
Photocatalysis : Molybdenum(VI) compounds are also explored for their photocatalytic applications, especially in the oxidation of organic compounds under visible light. This is particularly relevant in environmental applications, where such photocatalysts can be used for the degradation of pollutants or for the selective oxidation of organic substrates (Páez et al., 2009).
Advanced Material Synthesis : The synthesis of molybdenum(VI) complexes with various organic ligands demonstrates the versatility of these compounds in forming materials with potential applications in electronics, optics, and as advanced catalysts. Their ability to form complexes with diverse ligands opens avenues for creating materials with tailored properties for specific applications (Gerber et al., 2013).
Biological Interactions : While the exclusion criteria remove the direct application to drug use and dosage, the structural motifs present in such complex molybdenum(VI) compounds, especially those involving pyrrole and tetralin derivatives, suggest potential interactions with biological molecules. This could be of interest in the design of probes or as models for studying the interaction of metal complexes with biological systems (Elser et al., 2019).
特性
IUPAC Name |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;(2,6-dimethylphenyl)imino-(2-methyl-2-phenylpropylidene)molybdenum;2,5-dimethylpyrrol-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2Si.C10H12.C8H9N.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-10(2,3)9-7-5-4-6-8-9;1-6-4-3-5-7(2)8(6)9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;1,4-8H,2-3H3;3-5H,1-2H3;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADWJDSKTLXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC1=CC=C([N-]1)C.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H63Br2MoN2O2Si- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum(VI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

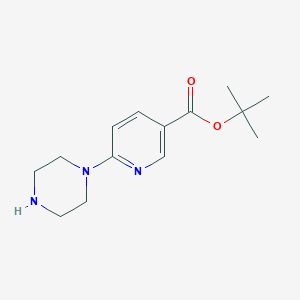

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
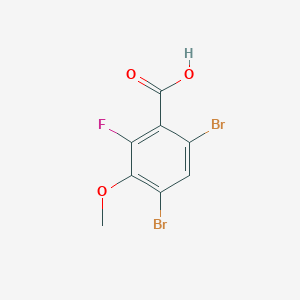

![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)
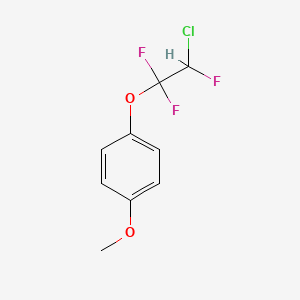
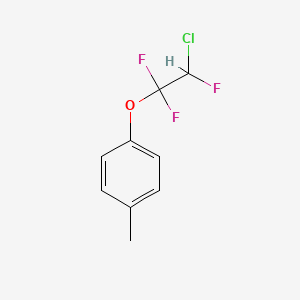
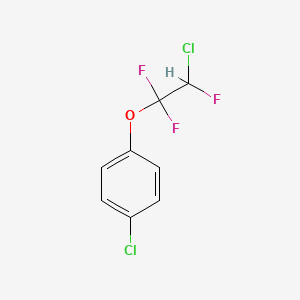

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
